An In-depth Technical Guide to 2-Methylpentanal: Core Properties and Research Applications
An In-depth Technical Guide to 2-Methylpentanal: Core Properties and Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the fundamental properties, synthesis, reactivity, and applications of 2-Methylpentanal (CAS No. 123-15-9). The information herein is synthesized to provide not only foundational data but also practical insights into its experimental handling and utility.
Introduction: The Profile of a Versatile Chiral Aldehyde
2-Methylpentanal, also known as 2-methylvaleraldehyde, is a chiral, 2-methyl-branched fatty aldehyde with the chemical formula C₆H₁₂O.[1][2][3] It exists as a colorless liquid characterized by an ethereal, fruity, and green aroma.[2][4][5] This distinct organoleptic profile, combined with the reactivity of its aldehyde functional group, makes 2-Methylpentanal a valuable compound in diverse fields. It serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and is widely utilized as a flavoring agent and fragrance component.[2][6][7] Understanding its core properties is paramount for its effective and safe application in research and development.
Physicochemical and Spectroscopic Characterization
Accurate characterization is the bedrock of reproducible research. The fundamental physical and chemical properties of 2-Methylpentanal are summarized below, providing a baseline for experimental design.
Core Physicochemical Properties
The following table consolidates the key physicochemical data for 2-Methylpentanal, compiled from authoritative sources.
| Property | Value | Source(s) |
| IUPAC Name | 2-Methylpentanal | [1] |
| Synonyms | 2-Methylvaleraldehyde, α-Methylvaleraldehyde | [8] |
| CAS Number | 123-15-9 | [1] |
| Molecular Formula | C₆H₁₂O | [1][8] |
| Molar Mass | 100.161 g·mol⁻¹ | [1][8] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 0.808 - 0.86 g/cm³ at 25 °C | [1] |
| Boiling Point | 117-120 °C | [2] |
| Melting Point | -100 °C | |
| Flash Point | 16 °C (60.8 °F) - closed cup | |
| Autoignition Temp. | 199 °C (390 °F) | [9] |
| Water Solubility | 4.2 g/L at 25 °C (Slightly soluble) | [9] |
| Solubility | Soluble in ether and acetone | [3][9] |
| Refractive Index (n²⁰/D) | 1.401 | [9] |
| Vapor Density | 3.45 (vs air) | [9] |
Structural Elucidation and Spectroscopic Signature
Confirmation of the chemical structure and assessment of purity are critical steps. A combination of spectroscopic methods provides a definitive structural fingerprint for 2-Methylpentanal.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic signal for the aldehydic proton between δ 9.5-9.7 ppm. Other signals will correspond to the methine proton at the chiral center (C2), and the various methylene and methyl protons of the butyl chain and the C2-methyl group.
-
¹³C NMR : The carbon NMR spectrum will display a highly deshielded signal for the carbonyl carbon, typically above δ 200 ppm. Signals for the six distinct carbon atoms will be present, confirming the overall carbon framework.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the aldehyde functional group. Key absorption bands include a strong C=O stretching vibration around 1725-1740 cm⁻¹ and two characteristic C-H stretching bands for the aldehyde proton near 2720 cm⁻¹ and 2820 cm⁻¹.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 100, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the aliphatic aldehyde structure.
The logical workflow for validating the structure and purity of a 2-Methylpentanal sample is illustrated below.
Caption: Workflow for Spectroscopic and Chromatographic Validation.
Synthesis and Chemical Reactivity
Common Synthesis Pathways
The primary industrial route to 2-Methylpentanal involves the self-aldol condensation of propionaldehyde.[1] This process is typically followed by dehydration to form 2-methyl-2-pentenal and subsequent hydrogenation to yield the saturated aldehyde.
Caption: Industrial Synthesis Route via Aldol Condensation.
An alternative laboratory-scale synthesis involves a Grignard reaction. Methylmagnesium bromide can be reacted with pentan-2-one to form the tertiary alcohol, 2-methylpentan-2-ol, which is then oxidized using a suitable agent to yield 2-methylpentanal.[11]
Characteristic Chemical Reactivity
As an aldehyde, 2-Methylpentanal participates in a range of characteristic reactions, including oxidation to 2-methylpentanoic acid, reduction to 2-methylpentan-1-ol, and various nucleophilic additions to the carbonyl group.[12]
Of particular note is its behavior in aldol condensation . Possessing an α-hydrogen, 2-Methylpentanal can undergo a self-aldol reaction in the presence of a base to form a β-hydroxy aldehyde (3-hydroxy-2,4-dimethylheptanal).[13][14][15] However, unlike simpler aldehydes, the subsequent dehydration (condensation) step to form an α,β-unsaturated aldehyde is hindered because the tertiary β-carbon of the aldol product has no hydrogen to eliminate.[14]
Caption: Mechanism of 2-Methylpentanal Self-Aldol Reaction.
Industrial and Research Applications
2-Methylpentanal's versatility makes it a cornerstone intermediate and additive in several industries.
-
Pharmaceutical Synthesis : It is a crucial precursor for various active pharmaceutical ingredients (APIs).[6] Notably, it is an intermediate in the commercial synthesis of the tranquilizer meprobamate.[1]
-
Flavors and Fragrances : It is widely used by flavorists and perfumers to impart fresh, sweet, and slightly fruity notes reminiscent of green apples or pears.[4][7] It is found in fine fragrances, personal care products like lotions and soaps, and household items such as detergents.[4] It has been reported to occur naturally in foods like onion, garlic, milk, and roasted peanuts.[2]
-
Agrochemicals and Fine Chemicals : The compound serves as a versatile building block for a wide array of specialty chemicals, including the development of effective agrochemical formulations.[6][7]
Analytical Methodologies
Quantitative analysis and purity determination are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
Protocol: Analysis by Reverse-Phase HPLC
This protocol outlines a general method for the separation and analysis of 2-Methylpentanal.[16] Method optimization is recommended for specific matrices or impurity profiles.
Objective: To determine the purity of a 2-Methylpentanal sample using RP-HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 reverse-phase column
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (MeCN)
-
Modifier: Phosphoric acid (or formic acid for MS compatibility)
-
2-Methylpentanal standard and sample solutions
Procedure:
-
Mobile Phase Preparation : Prepare the mobile phase by mixing Acetonitrile and Water. A typical starting point is 60:40 (MeCN:Water). Add phosphoric acid to a final concentration of 0.1% (v/v). Degas the mobile phase before use.
-
Standard Preparation : Prepare a stock solution of 2-Methylpentanal standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation : Dilute the 2-Methylpentanal sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions :
-
Column : Newcrom R1 (or equivalent C18, e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 25 °C
-
Detection : UV at 210 nm
-
-
Analysis : Inject the standards and sample solutions. Record the chromatograms and integrate the peak areas.
-
Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration and purity of the sample by interpolating its peak area on the curve.
Caption: General Workflow for HPLC Analysis of 2-Methylpentanal.
Biological and Toxicological Profile
Metabolic Fate and Biological Activity
As a class, aldehydes can exhibit various biological activities, including antimicrobial and antifungal properties.[12] In biological systems, aldehydes like 2-Methylpentanal are readily oxidized to their corresponding carboxylic acids (2-methylpentanoic acid). This metabolic conversion is primarily catalyzed by the enzyme aldehyde dehydrogenase, which is present in the liver and other tissues.[3] The resulting acid can then enter fatty acid oxidation pathways.
Safety, Handling, and Toxicology
Understanding the hazards associated with 2-Methylpentanal is crucial for safe laboratory practice. It is classified as a hazardous substance, and appropriate precautions must be taken.
GHS Hazard Summary:
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 | Danger | H225: Highly flammable liquid and vapor |
| Skin Irritation | GHS07 | Danger | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Danger | H319: Causes serious eye irritation |
| STOT SE 3 | GHS07 | Danger | H335: May cause respiratory irritation |
Safe Handling and Storage Protocol:
-
Engineering Controls : Handle only in a well-ventilated area or under a chemical fume hood.[17] Use explosion-proof electrical and ventilating equipment.[17][19]
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[17] If ventilation is inadequate, a suitable respirator is required.
-
Handling : Keep away from heat, sparks, open flames, and other ignition sources.[17][20] Ground and bond containers when transferring material to prevent static discharge.[17] Avoid breathing vapors or mist.[17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17]
Conclusion
2-Methylpentanal is a fundamentally important C6 aldehyde with a well-defined profile of properties, reactivity, and applications. Its role as a chiral building block in pharmaceutical and fine chemical synthesis, coupled with its functional utility in the flavor and fragrance industries, underscores its significance. For the research and drug development professional, a thorough understanding of its physicochemical characteristics, analytical methodologies, and safety protocols is essential for leveraging its potential while ensuring operational safety and experimental integrity.
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